

Chebulinic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Chebulinic acid*

Cat. No.: *B8069456*

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Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **chebulinic acid**, a bioactive ellagitannin found predominantly in the fruits of *Terminalia chebula*. It details the compound's chemical properties, quantitative biological data, relevant experimental methodologies, and its influence on key signaling pathways.

Chemical and Physical Properties

Chebulinic acid is a hydrolyzable tannin with a complex polyphenolic structure. Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Reference
Chemical Formula	C41H32O27	[1][2][3]
Molar Mass	956.68 g/mol	[1][2][4]
CAS Number	18942-26-2	[1]
Appearance	White powder	[1]
Melting Point	234 °C	[1]
Solubility	100 mg/mL in DMSO (104.52 mM)	[4]

Quantitative Biological Data

Chebulinic acid has demonstrated a range of biological activities. The following tables summarize key quantitative findings from various in vitro studies.

Anticancer Activity

Cell Line	Assay Type	IC50 Value (μM)	Reference
HR8348 (Colorectal Carcinoma)	Cell Viability	37.18 ± 2.89	[2]
LoVo (Colorectal Carcinoma)	Cell Viability	40.78 ± 2.61	[2]
LS174T (Colorectal Carcinoma)	Cell Viability	38.68 ± 2.12	[2]
HL-60 (Acute Myeloid Leukemia)	Apoptosis Induction	7.5	[5]
NB4 (Acute Myeloid Leukemia)	Apoptosis Induction	5	[5]
HepG2 (Hepatoma) - 24h	Cell Viability	502.97	[6]
HepG2 (Hepatoma) - 48h	Cell Viability	268.32	[6]
HepG2 (Hepatoma) - 72h	Cell Viability	156.40	[6]

Anti-inflammatory Activity

Assay Type	IC50 Value (μg/mL)	Reference
Inhibition of Protein Denaturation	43.92	[7]

Acute Oral Toxicity

Animal Model	Dosage (mg/kg)	Outcome	Reference
Sprague Dawley Rat	Up to 2000	No morbidity or mortality	[8]

Experimental Protocols

This section details methodologies for the extraction, purification, and biological evaluation of **chebulinic acid**.

Extraction and Purification

Method 1: Soxhlet Extraction and Column Chromatography[9]

- Extraction: The dried and powdered plant material (e.g., fruits of *Terminalia chebula*) is subjected to Soxhlet extraction with 80% (v/v) ethanol.
- Purification: The resulting crude extract is concentrated and then purified by column chromatography using silica gel as the stationary phase. The fractions are monitored, and those containing **chebulinic acid** are collected and combined.

Method 2: Ultrasonic Extraction and ODS Column Chromatography[6]

- Extraction: The plant powder is mixed with 70% ethanol and subjected to ultrasonic extraction for 30 minutes.
- Centrifugation: The extract is centrifuged to remove solid debris.
- Purification: The supernatant is loaded onto an Open De-esterified Silica (ODS) open column for further separation.

Cell Viability Assay (CCK-8)[2]

- Cell Seeding: Cancer cells (e.g., colorectal carcinoma lines) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- Treatment: The cells are then treated with varying concentrations of **chebulinic acid** for a designated period (e.g., 48 hours).

- **Quantification:** A Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated. The absorbance is then measured at 450 nm to determine cell viability relative to untreated controls.

Western Blotting[2]

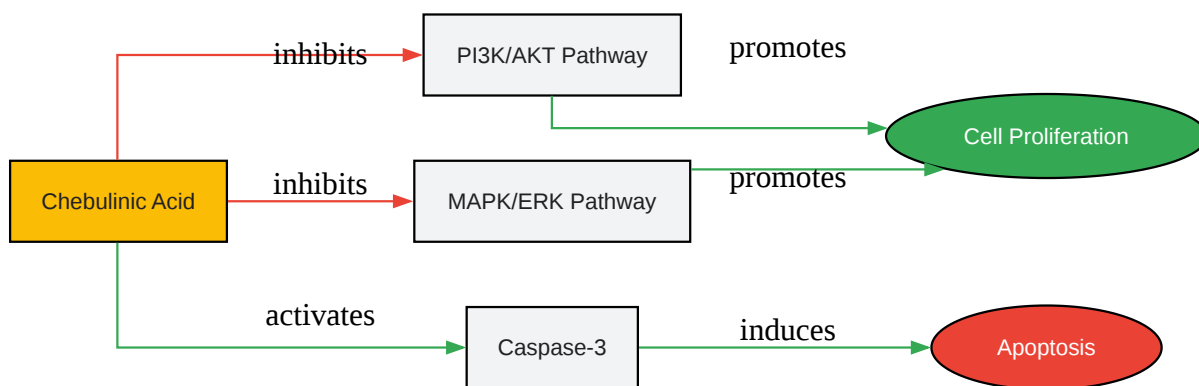
- **Protein Extraction:** Following treatment with **chebulinic acid**, cells are lysed to extract total protein.
- **SDS-PAGE and Transfer:** Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.
- **Immunoblotting:** The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK1/2, p-AKT, cleaved caspase-3), followed by incubation with appropriate secondary antibodies.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Chebulinic acid exerts its biological effects by modulating several key signaling pathways.

Anticancer Signaling Pathway

Chebulinic acid induces apoptosis and inhibits proliferation in cancer cells, particularly in colorectal carcinoma, through the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways and the subsequent activation of caspase-3.[2][4]

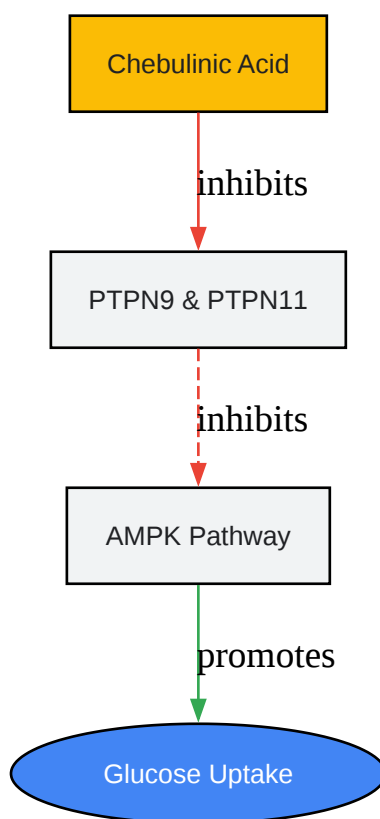


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Caption: Anticancer mechanism of **Chebulinic Acid**.

Antidiabetic Signaling Pathway

The antidiabetic potential of **chebulinic acid** is attributed to its dual inhibition of protein tyrosine phosphatases PTPN9 and PTPN11. This inhibition leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn promotes glucose uptake.^[4]

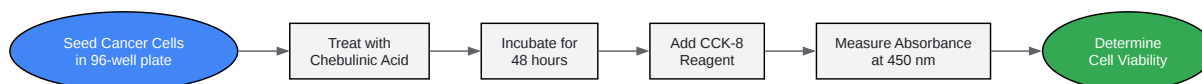


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Caption: Antidiabetic mechanism of **Chebulinic Acid**.

Experimental Workflow: Cell Viability

The following diagram illustrates a typical workflow for assessing the effect of **chebulinic acid** on cancer cell viability.



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Caption: Workflow for Cell Viability Assay.

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- To cite this document: BenchChem. [Chebulinic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069456#chebulinic-acid-chemical-formula-and-molar-mass]

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